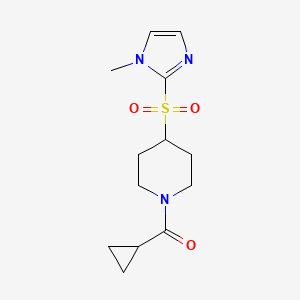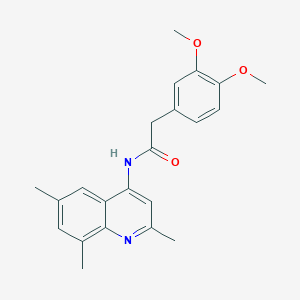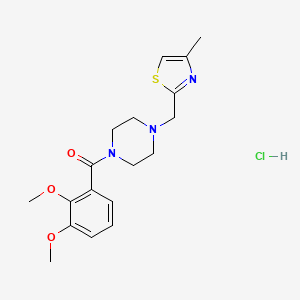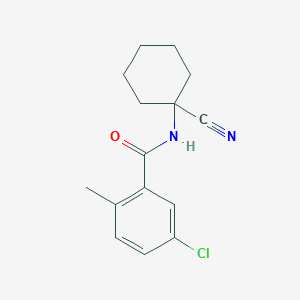
5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide, also known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNO is a synthetic compound that is commonly used as a ligand to activate G protein-coupled receptors (GPCRs) and ion channels in neuroscience research.
Wirkmechanismus
5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide binds to the orthosteric site of DREADDs, inducing a conformational change that activates the receptor. This activation leads to the downstream signaling cascade, ultimately resulting in the modulation of neuronal activity. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has also been shown to activate ion channels, such as TRPV1, by directly binding to the channel.
Biochemische Und Physiologische Effekte
5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has been shown to induce robust neuronal activation in animal models, leading to increased firing rates and altered behavioral responses. It has also been shown to modulate pain perception and anxiety-like behaviors in animal models. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has a long half-life and is rapidly metabolized in vivo, making it an ideal ligand for long-term studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide is its high selectivity for DREADDs and ion channels, allowing for precise manipulation of neuronal activity. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has a long half-life, making it ideal for long-term studies. However, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide can be toxic at high concentrations, and its effects can vary depending on the dose and route of administration. Additionally, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide can have off-target effects, leading to unintended consequences in animal models.
Zukünftige Richtungen
Future research on 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide could focus on optimizing its pharmacokinetic properties to reduce toxicity and improve its efficacy in animal models. Additionally, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide could be used to study the role of GPCRs and ion channels in other physiological processes, such as metabolism and immune function. Finally, 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide could be used in combination with other tools, such as optogenetics and chemogenetics, to further elucidate the complex neural circuits underlying behavior and disease.
Synthesemethoden
5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide can be synthesized using a multistep process that involves the reaction of 2-methylbenzoyl chloride with cyclohexylamine, followed by the addition of cyanogen bromide and sodium chloride. The resulting product is then chlorinated using thionyl chloride to produce 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) techniques.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has been extensively used in neuroscience research to study the function of GPCRs and ion channels. It is commonly used as a ligand to activate designer receptors exclusively activated by designer drugs (DREADDs) in animal models. DREADDs are genetically engineered receptors that can be selectively activated by 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide, allowing researchers to manipulate neuronal activity in vivo. 5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide has also been used to study the role of GPCRs in the regulation of pain, anxiety, and addiction.
Eigenschaften
IUPAC Name |
5-chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-11-5-6-12(16)9-13(11)14(19)18-15(10-17)7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYGLWXCRBQBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(1-cyanocyclohexyl)-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2721574.png)
![3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine](/img/structure/B2721576.png)
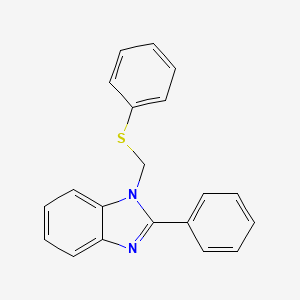
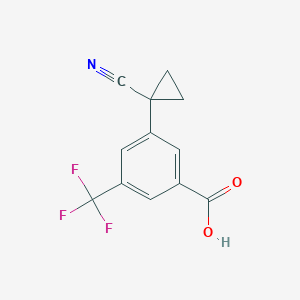
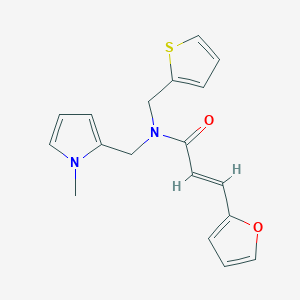
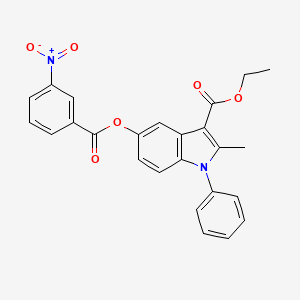
![2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole](/img/structure/B2721581.png)
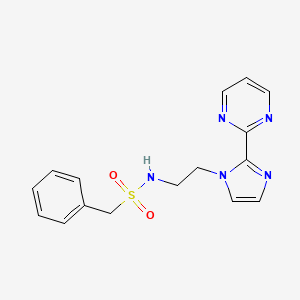
![(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone](/img/structure/B2721585.png)
![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)
![6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2721587.png)
